molecular formula C29H23ClN4O6 B14139799 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate CAS No. 355426-33-4

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate

Cat. No.: B14139799
CAS No.: 355426-33-4
M. Wt: 559.0 g/mol
InChI Key: CWBYVJPBIMSVTJ-UHFFFAOYSA-N
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Description

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate is a complex organic compound with a molecular formula of C23H19ClN2O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Nitration: The nitration of 4-chlorophenol to form 4-chloro-2-nitrophenol.

    Etherification: The reaction of 4-chloro-2-nitrophenol with 4-bromophenol to form 4-(4-chloro-2-nitrophenoxy)phenol.

    Esterification: The esterification of 4-(4-chloro-2-nitrophenoxy)phenol with 2-oxoethyl benzoate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-aminophenol.

    Reduction: Formation of corresponding amines from the azo group.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and azo groups, can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chloro-2-nitrophenoxy)phenol: Shares the phenoxy and nitro groups but lacks the azo and ester functionalities.

    2-oxoethyl benzoate: Contains the ester group but lacks the phenoxy and azo functionalities.

    4-(dimethylamino)phenyl]diazenyl derivatives: Contains the azo group but lacks the phenoxy and ester functionalities.

Uniqueness

2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and azo groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

355426-33-4

Molecular Formula

C29H23ClN4O6

Molecular Weight

559.0 g/mol

IUPAC Name

[2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate

InChI

InChI=1S/C29H23ClN4O6/c1-33(2)22-12-10-21(11-13-22)31-32-25-6-4-3-5-24(25)29(36)39-18-27(35)19-7-14-23(15-8-19)40-28-16-9-20(30)17-26(28)34(37)38/h3-17H,18H2,1-2H3

InChI Key

CWBYVJPBIMSVTJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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